molecular formula C11H11ClFNO2 B6287386 2-Chloro-N-cyclopropyl-4-fluoro-3-methoxybenzamide CAS No. 2586126-94-3

2-Chloro-N-cyclopropyl-4-fluoro-3-methoxybenzamide

Cat. No.: B6287386
CAS No.: 2586126-94-3
M. Wt: 243.66 g/mol
InChI Key: GXOQAXSDVFBCKO-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclopropyl-4-fluoro-3-methoxybenzamide is a synthetic organic compound with the molecular formula C11H11ClFNO2 This compound is characterized by the presence of a chloro group, a cyclopropyl group, a fluoro group, and a methoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-cyclopropyl-4-fluoro-3-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, 2-chloro-4-fluoro-3-methoxybenzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Cyclopropylation: The amino group is then reacted with cyclopropylcarbonyl chloride to form the desired benzamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-cyclopropyl-4-fluoro-3-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

2-Chloro-N-cyclopropyl-4-fluoro-3-methoxybenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-cyclopropyl-4-fluoro-3-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-cyclopropyl-4-fluorobenzamide
  • 2-Chloro-N-cyclopropyl-4,5-difluorobenzamide
  • 2-Chloro-N-cyclopropyl-4-nitrobenzamide

Uniqueness

2-Chloro-N-cyclopropyl-4-fluoro-3-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

2-chloro-N-cyclopropyl-4-fluoro-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClFNO2/c1-16-10-8(13)5-4-7(9(10)12)11(15)14-6-2-3-6/h4-6H,2-3H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOQAXSDVFBCKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Cl)C(=O)NC2CC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.66 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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